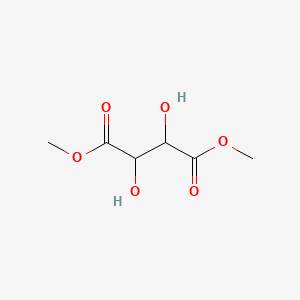

Dimethyl tartrate

Übersicht

Beschreibung

Dimethyl tartrate is a chiral auxiliary used for the enantioselective epoxidation of allylic alcohols . It is also used for asymmetric α-halogenation of acetals . It is a starting material for the synthesis of chiral building blocks .

Synthesis Analysis

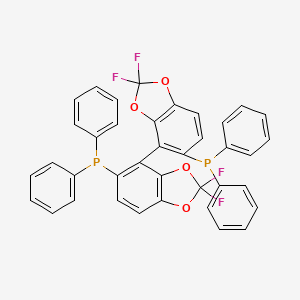

Dimethyl L-tartrate can react with sulfur tetrafluoride to form dimethyl meso-2,3-difluorosuccinate . It may be used in the synthesis of the following chiral ligands for use in asymmetric synthesis: (2 R, 3 R)-1,4-dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol .Molecular Structure Analysis

The molecular formula of this compound is C6H10O6 . Its average mass is 178.140 Da and its monoisotopic mass is 178.047745 Da .Chemical Reactions Analysis

Dimethyl L-tartrate can react with sulfur tetrafluoride to form dimethyl meso-2,3-difluorosuccinate . It may be used in the synthesis of the following chiral ligands for use in asymmetric synthesis: (2 R, 3 R)-1,4-dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol .Physical and Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm^3 . Its boiling point is 280.0±0.0 °C at 760 mmHg . The enthalpy of vaporization is 60.2±6.0 kJ/mol . The flash point is 95.7±11.7 °C . The index of refraction is 1.470 .Wissenschaftliche Forschungsanwendungen

Immuno-modulatory and Neuroprotective Properties

Dimethyl fumarate, closely related to dimethyl tartrate in its functional use, is an oral disease-modifying agent indicated for the treatment of multiple sclerosis (MS). It exhibits immuno-modulating and neuroprotective properties, contributing to its efficacy in relapsing forms of MS and relapsing-remitting MS. Clinical trials have demonstrated its effectiveness in reducing clinical relapse rates and MRI measures of disease activity, with an acceptable tolerability profile (Deeks, 2016).

Alternative Fuel Applications

Research on dimethyl ether (DME), deriving from similar methylation processes involving compounds like this compound, highlights its potential as an eco-friendly alternative to conventional diesel fuel for compression ignition engines. DME combustion results in low emissions of NOx, HC, CO, and PM, offering significant environmental benefits. However, challenges regarding its calorific value, engine durability, and NOx emission reduction require further exploration (Park & Lee, 2014).

Ophthalmological Disease Treatment

Dimethyl fumarate's anti-inflammatory, antioxidant, and Nrf2 activation properties suggest potential therapeutic applications in eye pathologies, including age-related macular degeneration (AMD). Its ability to modulate inflammation and oxidative stress positions it as a promising candidate for topical administration in ophthalmological treatments (Manai, Govoni, & Amadio, 2022).

Green Chemistry and Organic Synthesis

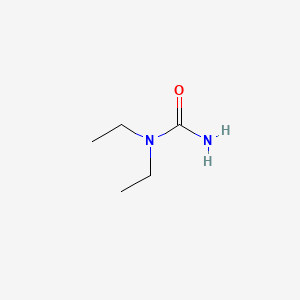

Dimethyl urea and L-(+)-tartaric acid mixtures, related to this compound, serve as solvents and catalysts in organic synthesis, emphasizing green chemistry principles. These mixtures support environmentally friendly and cost-effective methodologies for various organic transformations, reflecting the evolving landscape of sustainable chemical synthesis (Ali, Chinnam, & Aswar, 2021).

Safety and Hazards

Wirkmechanismus

Dimethyl tartrate, also known as dimethyl 2,3-dihydroxybutanedioate, is a chemical compound with the formula C6H10O6

Mode of Action

It is known that the compound can react with certain ions to prevent the destruction of certain structures, thereby enhancing the dispersion and orderliness of these ions .

Biochemical Pathways

It is suggested that the compound might be involved in the suppression of certain signaling pathways, leading to a reduction in the production of inflammatory cytokines .

Result of Action

It is suggested that the compound might have an effect on the structure and function of certain cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain ions can affect the compound’s ability to prevent the destruction of certain structures .

Biochemische Analyse

Biochemical Properties

Dimethyl tartrate interacts with various biomolecules in biochemical reactions. For instance, it has been used as a chiral selector in chromatographic separation methods, interacting with enantiomers of chiral drugs

Molecular Mechanism

It is known to interact with chiral compounds in chromatographic separations

Eigenschaften

IUPAC Name |

dimethyl 2,3-dihydroxybutanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4,7-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRATXCXJDHJJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(=O)OC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871788 | |

| Record name | Dimethyl 2,3-dihydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89599-43-9 | |

| Record name | NSC517 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

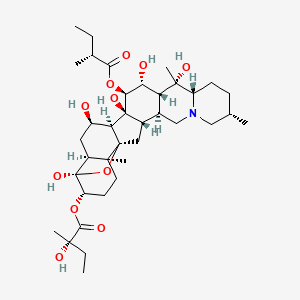

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

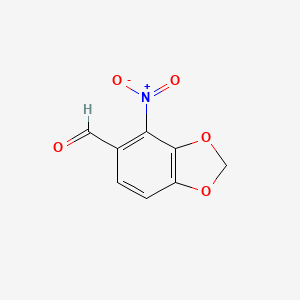

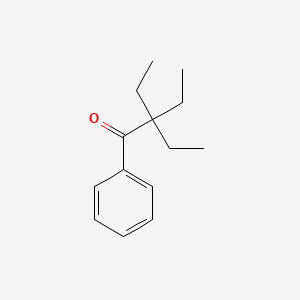

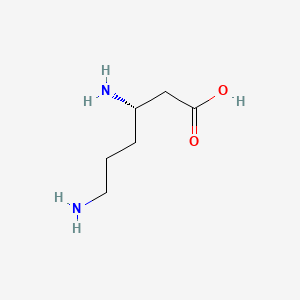

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.